molecular formula C8H8ClFO2 B6314911 1-Chloro-2,3-dimethoxy-4-fluorobenzene CAS No. 1804409-83-3

1-Chloro-2,3-dimethoxy-4-fluorobenzene

Cat. No. B6314911
CAS RN: 1804409-83-3
M. Wt: 190.60 g/mol
InChI Key: NJMOCURUXSIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,3-dimethoxy-4-fluorobenzene is a chemical compound used in organic synthesis . It is a raw material that can be used to create a variety of other compounds .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring with chlorine, fluorine, and two methoxy groups attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.

Scientific Research Applications

Organic Synthesis

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a primary and secondary intermediate in organic synthesis . It can be used to prepare various organic compounds, contributing to the development of new chemical reactions and methodologies .

Preparation of Ether Compounds

This compound can be used to prepare ether compounds such as (4’-fluoro-biphenyl-4-yl)-methyl ether . This process involves the use of reagents like NaH, Ni (OAc)2, 2,2 '-bipyridyl, KI and solvents like benzene, tetrahydrofuran at a temperature of 63°C .

Benzylic Position Reactions

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used to study reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Internal Standard in Chromatography

This compound can be used as an internal standard in gas chromatography for the sensitive determination of various pesticides and chemicals in fruits and vegetables . This includes acephate, dimethoate, malathion, diazinon, quinalphos, chlorpyrifos, profenofos, alpha-endosulfan, beta-endosulfan, chlorothalonil, and carbaryl .

Synthesis of Alicyclic Ring-Fused Benzimidazolequinone Anti-Tumor Agents

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumor agents . This involves nitration, which is selective, giving only specific isomers in high yield .

Halogen Addition Reactions

This compound can be used to study halogen addition reactions . For example, it can be used to understand how chlorine can be added to the benzylic position .

Safety and Hazards

While specific safety and hazard information for 1-Chloro-2,3-dimethoxy-4-fluorobenzene is not available, it’s important to handle all chemical compounds with care. Always follow safety protocols, including wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-chloro-4-fluoro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOCURUXSIDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-dimethoxy-4-fluorobenzene

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